2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound belongs to the class of sulfonamide derivatives featuring a tetrahydroquinolinone scaffold. The structure comprises a 2-bromophenylsulfonamide group linked to a 1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The bromine atom at the para position of the benzene ring and the isobutyl (2-methylpropyl) substituent on the tetrahydroquinolinone nitrogen are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-13(2)12-22-17-9-8-15(11-14(17)7-10-19(22)23)21-26(24,25)18-6-4-3-5-16(18)20/h3-6,8-9,11,13,21H,7,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEJZIOKUSNSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes bromination to introduce the bromine atom at the desired position. The next step involves the formation of the benzenesulfonamide group through a sulfonation reaction, followed by the introduction of the isobutyl group via alkylation. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of analogs with different substituents at the bromine position.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a promising lead molecule in drug development. Its structural features enable it to interact with specific biological targets, making it valuable in the following areas:
- Antitumor Activity : Research indicates that derivatives of tetrahydroquinoline exhibit cytotoxic effects against various human tumor cell lines. For example, studies have shown that compounds similar to 2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can inhibit tumor growth through mechanisms such as topoisomerase inhibition and apoptosis induction.
- Enzyme Inhibition : Sulfonamides are known for their ability to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways. The presence of the sulfonamide group in this compound suggests potential anti-inflammatory properties .
Organic Synthesis
In organic chemistry, this compound can be utilized as an intermediate for synthesizing other complex molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions. This versatility is critical for developing new compounds with tailored properties.
Material Science
The unique structure of this compound makes it suitable for applications in material science:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into its compatibility with various polymer systems could lead to innovative materials with specialized functions.
- Nanomaterials : The ability to modify the compound's structure opens avenues for creating nanomaterials with specific optical or electronic properties. Studies focusing on the interactions between this compound and nanoparticles could yield materials useful in electronics or photonics.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The benzenesulfonamide group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue is 2-bromo-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (PubChem entry, 2004), which differs only in the substituent on the tetrahydroquinolinone nitrogen: 2-methoxyethyl replaces 2-methylpropyl . This minor alteration significantly impacts molecular properties:
| Feature | Target Compound | Methoxyethyl Analogue |
|---|---|---|
| N-Substituent | 2-Methylpropyl (isobutyl) | 2-Methoxyethyl |
| Hydrophobicity (logP) | Higher (due to branched alkyl chain) | Lower (polar methoxy group) |
| Solubility | Reduced aqueous solubility | Enhanced solubility in polar solvents |
| Stereoelectronic Effects | Stronger hydrophobic interactions | Potential for H-bonding via methoxy |
Physicochemical Properties
- In contrast, the methoxyethyl group introduces polarity, improving solubility but reducing passive diffusion .
- Stability : The bromine atom in both compounds enhances stability via steric and electronic effects, though its position may influence metabolic degradation pathways.
Biological Activity
The compound 2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a bromine atom , a sulfonamide group , and a tetrahydroquinoline moiety , which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of various enzymes, including cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
- Antitumor Activity : Compounds derived from tetrahydroquinoline have been studied for their antitumor properties. They may interfere with DNA replication or induce apoptosis in cancer cells.
Antitumor Activity
A study evaluated the antitumor effects of various tetrahydroquinoline derivatives against human tumor cell lines (e.g., KB, HepG2). The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development in cancer therapeutics. For instance, compounds structurally related to this compound showed promising results in inhibiting tumor growth through mechanisms such as topoisomerase inhibition and apoptosis induction .
COX Inhibition
Another important aspect of this compound's biological activity is its potential as a COX inhibitor. In related studies on sulfonamide derivatives:
- The compound 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide demonstrated a COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests that similar compounds may also exhibit selective inhibition of COX enzymes.
Summary of Biological Activities
| Compound Name | Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | Antitumor | TBD | |
| 4-[...]-benzene-1-sulfonamide | COX Inhibition | 20 μM (47.1%) | |
| Celecoxib (reference) | COX Inhibition | 1 μM (80.1%) |
Case Study 1: Antitumor Efficacy
In a study involving the synthesis and evaluation of various tetrahydroquinoline derivatives, researchers found that specific modifications to the side chains significantly affected the antitumor efficacy. The most potent compounds were those that maintained structural integrity while introducing electron-withdrawing groups at strategic positions .
Case Study 2: COX Inhibitory Potential
Another investigation focused on the structure–activity relationship (SAR) of sulfonamide derivatives indicated that the presence of para-substituents on the phenyl ring was crucial for enhancing COX inhibitory potency. This underscores the importance of molecular design in developing effective anti-inflammatory agents .
Q & A
Q. What synthetic modifications can improve metabolic stability without compromising activity?
- Methodological Answer : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation. Alternatively, replace the sulfonamide with a sulfamide group to resist enzymatic cleavage. Test modifications in hepatocyte incubation assays .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to reconcile discrepancies between in vitro and in vivo models?
- Methodological Answer : In vitro cytotoxicity may overestimate potency due to serum protein binding in vivo. Adjust assays by adding 40% human serum to cell culture media. Compare AUC (Area Under Curve) values from pharmacokinetic studies to correlate exposure and effect .
Methodological Resources
- Key Techniques : NMR, HRMS, HPLC, TGA, DFT, SPR, ABPP.
- Critical Reagents : N-Bromosuccinimide, Pd(PPh₃)₄, deuterated solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
